molecular formula C15H17BrN2O2 B3106955 N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide CAS No. 1609396-05-5

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B3106955
CAS No.: 1609396-05-5
M. Wt: 337.21
InChI Key: DHEHAHHNXGATIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is a chemical compound with the molecular formula C15H16N2O2·HBr. This compound is known for its unique structure, which includes a nitrobenzyl group attached to a phenylethanamine backbone. It is commonly used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is utilized in several scientific research fields:

Mechanism of Action

Target of Action

Compounds with similar structures often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that nitrobenzyl compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.

Biochemical Pathways

Nitrobenzyl compounds are known to undergo reductive transformations, leading to a variety of products such as amines, azo and azoxy compounds, imines, and products of n-alkylation and n-formylation . These transformations can potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

The presence of the nitrobenzyl group and the phenylethanamine moiety in the compound may influence its pharmacokinetic properties .

Result of Action

The reductive transformations of nitrobenzyl compounds can lead to the formation of various products, which can have different biological activities .

Action Environment

The action of N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide can be influenced by various environmental factors. For instance, the photocatalytic reductive transformations of nitrobenzyl compounds can occur under milder conditions and have better selectivity, meeting the requirements of “green” chemistry . Therefore, factors such as light exposure and the presence of certain catalysts can influence the action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide typically involves a multi-step process. One common method includes the nitration of benzylamine to introduce the nitro group, followed by a reaction with phenylethanamine. The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different amine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions include various amine derivatives, substituted benzyl compounds, and other functionalized aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrobenzyl)-2-propanamine hydrobromide
  • N-(3-nitrobenzyl)cycloheptanamine hydrobromide

Uniqueness

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.BrH/c18-17(19)15-8-4-7-14(11-15)12-16-10-9-13-5-2-1-3-6-13;/h1-8,11,16H,9-10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEHAHHNXGATIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC(=CC=C2)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 3
Reactant of Route 3
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 4
Reactant of Route 4
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 5
Reactant of Route 5
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 6
Reactant of Route 6
N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.